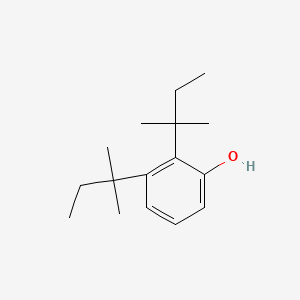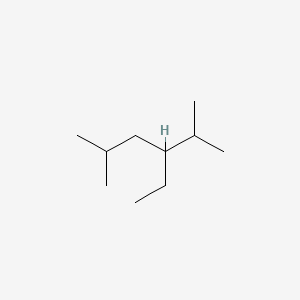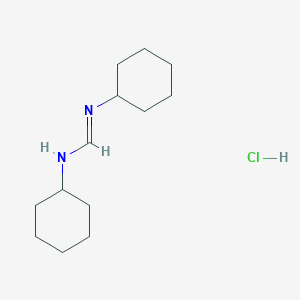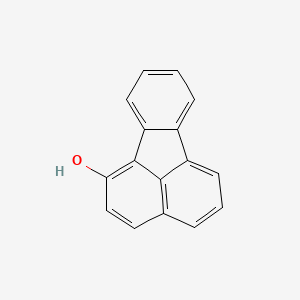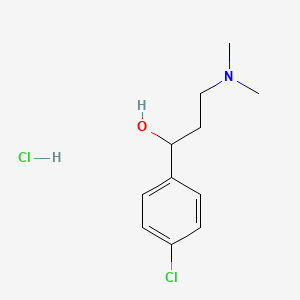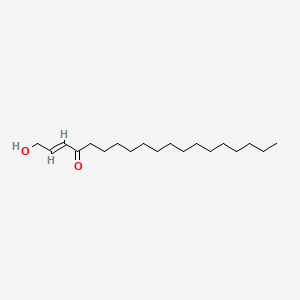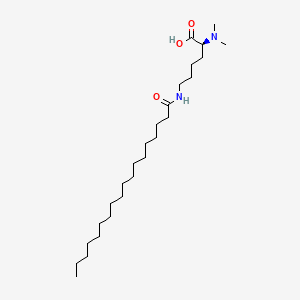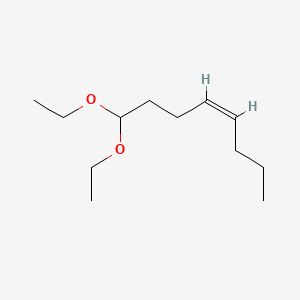
(Z)-1,1-Diethoxyoct-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1,1-Diethoxyoct-4-ene is an organic compound characterized by the presence of an alkene group and two ethoxy groups attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1-Diethoxyoct-4-ene typically involves the reaction of an appropriate alkene precursor with ethyl alcohol under acidic conditions. One common method is the acid-catalyzed addition of ethanol to an alkyne, followed by selective hydrogenation to yield the desired (Z)-isomer. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zeolites or other solid acids can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(Z)-1,1-Diethoxyoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkene group to an alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted ethers or alcohols
科学研究应用
(Z)-1,1-Diethoxyoct-4-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of (Z)-1,1-Diethoxyoct-4-ene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the alkene and ethoxy groups, which can participate in various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
相似化合物的比较
Similar Compounds
(E)-1,1-Diethoxyoct-4-ene: The geometric isomer with different spatial arrangement of substituents.
1,1-Diethoxyhex-4-ene: A shorter-chain analog with similar functional groups.
1,1-Diethoxydec-4-ene: A longer-chain analog with similar functional groups.
Uniqueness
(Z)-1,1-Diethoxyoct-4-ene is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions in chemical and biological systems. This configuration may result in different physical properties and reactivity compared to its (E)-isomer or other analogs.
属性
CAS 编号 |
94088-32-1 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
(Z)-1,1-diethoxyoct-4-ene |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h8-9,12H,4-7,10-11H2,1-3H3/b9-8- |
InChI 键 |
XOVJTZPLLLGONX-HJWRWDBZSA-N |
手性 SMILES |
CCC/C=C\CCC(OCC)OCC |
规范 SMILES |
CCCC=CCCC(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


